molecular formula C24H20N2O4 B3020452 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1040645-88-2

4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B3020452
CAS No.: 1040645-88-2
M. Wt: 400.434
InChI Key: JJKSSLCLHKQQFR-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group at the 4-position, a methoxybenzyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinones, dihydroquinolines, and substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Biological Activity

4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, recognized for its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, antibacterial, and antiviral properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline core with a hydroxy group at the 4-position, a methoxybenzyl substituent, and a carboxamide group. Its chemical formula is C24H20N2O4C_{24}H_{20}N_{2}O_{4}, and it has a molecular weight of 396.43 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of quinoline derivatives. For instance, derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide demonstrated significant inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 and THP-1 cells. The mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

Case Study:
In vivo experiments showed that administration of derivative 13a significantly improved symptoms in LPS-induced acute lung injury (ALI) models in mice. It reduced pulmonary edema and macrophage infiltration while promoting survival rates in sepsis models .

Antibacterial Activity

Quinoline derivatives have been extensively studied for their antibacterial properties. The synthesized compounds from the 4-hydroxy-2-oxo-1,2-dihydroquinoline series exhibited moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) assays indicated promising results against opportunistic infections .

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound NameBacterial Strain TestedMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CP. aeruginosa64

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored, particularly against HIV. Compounds designed with modifications to the amide group have shown activity in blocking HIV replication processes. However, significant integrase inhibitory activities were observed only at higher concentrations (≥100 µM) in some studies .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cytokine Release : By modulating inflammatory pathways such as NF-κB.
  • Disruption of Bacterial Cell Wall Synthesis : Similar to other known antibacterial agents.
  • Interference with Viral Replication : Targeting specific viral enzymes involved in replication.

Pharmacokinetics

The pharmacokinetic profile of related quinoline derivatives indicates favorable absorption and distribution characteristics. For example, derivative 13a exhibited a half-life (T1/2T_{1/2}) of approximately 11.8 hours with a bioavailability (FF) value of 36.3%, suggesting potential for therapeutic use in chronic conditions .

Properties

IUPAC Name

4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-30-18-13-11-16(12-14-18)15-25-23(28)21-22(27)19-9-5-6-10-20(19)26(24(21)29)17-7-3-2-4-8-17/h2-14,27H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKSSLCLHKQQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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